2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide
Description
This compound features a 1,4-dihydroquinoline core substituted with a benzoyl group at position 3, a chlorine atom at position 6, and a 4-oxo moiety. The acetamide side chain is linked to a 3-methoxyphenyl group, contributing to its unique electronic and steric profile.
Properties
IUPAC Name |
2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O4/c1-32-19-9-5-8-18(13-19)27-23(29)15-28-14-21(24(30)16-6-3-2-4-7-16)25(31)20-12-17(26)10-11-22(20)28/h2-14H,15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOJQPQWOWLZNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the acetamide linkage: This step involves the reaction of the quinoline derivative with 3-methoxyphenylacetic acid or its derivatives in the presence of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chlorine atom in the quinoline ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Molecular Formula
IUPAC Name
2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide
Medicinal Chemistry
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Anticancer Activity :
- The compound has shown promise as an anti-cancer agent due to its ability to inhibit enzymes involved in cell proliferation. Studies indicate that it may target specific pathways critical for tumor growth, particularly through the inhibition of topoisomerases, which are essential for DNA replication and repair.
- Anti-inflammatory Properties :
- Drug Design and Development :
Biological Research
-
Interaction Studies :
- The compound is utilized in studies examining its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential.
- Pharmacokinetic Evaluations :
Industrial Applications
- Synthesis Intermediate :
- In organic synthesis, this compound can act as an intermediate in the production of more complex organic molecules and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions that yield valuable products.
Case Studies
-
Anticancer Evaluations :
- In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). These studies often involve assessing cell viability and apoptosis induction through various assays.
- Inflammation Models :
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The molecular targets and pathways involved may include inhibition of topoisomerases, interaction with G-protein coupled receptors, or intercalation into DNA.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
In contrast, benzothiazole derivatives (EP3348550A1) introduce a sulfur atom, which may enhance hydrogen bonding or alter electronic distribution . Quinoline-based analogs are more likely to interact with topoisomerases or kinase enzymes, whereas benzothiazoles are associated with anticancer and antimicrobial activities .
Substituent Effects: Position 3: The benzoyl group in the target compound offers moderate electron-withdrawing effects, while benzenesulfonyl in CAS:866590-95-6 increases solubility and polarity . Position 6: Chlorine (target) vs. ethyl (CAS:866590-95-6) vs. trifluoromethyl (EP3348550A1). The CF₃ group in EP3348550A1 improves metabolic stability . Acetamide-Linked Group: 3-Methoxyphenyl (target) vs. 4-chlorophenyl (CAS:866590-95-6). Methoxy groups donate electrons, which could influence binding affinity in receptor pockets, while chloro substituents may enhance steric hindrance .
Physicochemical and Pharmacological Implications
- Solubility : The benzenesulfonyl group in CAS:866590-95-6 likely improves aqueous solubility compared to the benzoyl-containing target compound .
- Crystallography : SHELX refinement data () indicate that analogs with well-defined crystal structures (e.g., Cl or CF₃ substituents) may exhibit better stability and purity profiles .
Biological Activity
2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide, also known as C647-1088, is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered interest in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 448.88 g/mol. The structure includes a quinoline core with a benzoyl group and an acetamide moiety, which are critical for its biological activity.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Quinoline derivatives are known to inhibit enzymes and modulate receptor activities, which can lead to significant pharmacological effects. The presence of the benzoyl and acetamide groups enhances binding affinity to target sites.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies have shown that C647-1088 possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
These findings suggest that C647-1088 could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of C647-1088 has been evaluated using various cancer cell lines. A study reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HCC827 (lung cancer) | 6.26 ± 0.33 |
| NCI-H358 (lung cancer) | 6.48 ± 0.11 |
| MCF-7 (breast cancer) | 10.5 ± 0.75 |
These results indicate that C647-1088 effectively inhibits cell proliferation in these cancer cell lines, highlighting its potential as an anticancer agent .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, C647-1088 has demonstrated anti-inflammatory effects in preclinical studies. It was found to reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies
- Antitumor Activity : A study conducted on C647-1088 showed that it significantly inhibited tumor growth in xenograft models of lung cancer. The treatment group exhibited a reduction in tumor volume compared to controls, providing evidence for its potential use in cancer therapy.
- Mechanistic Studies : Molecular docking studies have indicated that C647-1088 binds effectively to the active site of certain kinases involved in cancer progression, further supporting its role as a potential therapeutic agent.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling quinoline derivatives with substituted acetamides. For example, similar compounds (e.g., AZD8931) require 11 steps with yields of 2–5%, emphasizing the need for precise stoichiometry and purification techniques like column chromatography or recrystallization . Optimization may involve adjusting reaction time, temperature, and catalyst loading. Statistical experimental design (e.g., factorial design) can systematically identify optimal conditions while minimizing trial-and-error approaches .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the quinoline and acetamide moieties. For instance, NMR peaks at δ 7.69 (br s) and δ 2.14 (s) in related acetamides confirm aromatic protons and acetyl groups, respectively . High-resolution mass spectrometry (HRMS) or ESI/APCI(+) can verify molecular weight (e.g., m/z 347 [M+H] in analogous compounds) . Infrared (IR) spectroscopy helps identify carbonyl stretches (~1680–1700 cm) for ketone and amide functional groups.
Q. What solubility and stability considerations are critical for in vitro assays?
- Methodological Answer : Solubility in polar solvents (e.g., DMSO or methanol) should be tested via gravimetric analysis or UV-Vis spectroscopy. Stability studies under varying pH and temperature conditions (e.g., 4°C vs. room temperature) are necessary to prevent degradation. For example, related compounds with chloro and methoxy substituents show sensitivity to light, requiring storage in amber vials .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound’s reactivity or binding affinity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways, such as the benzoyl group’s electronic effects on the quinoline core. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to predict regioselectivity or byproduct formation . Molecular docking simulations may assess interactions with biological targets (e.g., kinases or receptors), leveraging software like AutoDock or Schrödinger Suite.
Q. How should researchers address contradictions in biological activity data across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) and control for variables like cell line heterogeneity or solvent effects. Statistical analysis (e.g., ANOVA) can identify outliers or systemic biases. For example, discrepancies in IC values for similar acetamides may arise from differences in membrane permeability or protein binding .
Q. What strategies are effective in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Continuous flow reactors improve scalability and reduce side reactions compared to batch processes. Chiral chromatography or asymmetric catalysis (e.g., using chiral auxiliaries) ensures enantiomeric purity. Reaction monitoring via inline FTIR or HPLC can detect impurities early, as seen in optimized syntheses of morpholinone acetamides .
Q. How can researchers identify and mitigate trace impurities in the final product?
- Methodological Answer : Use hyphenated techniques like LC-MS or GC-MS to detect impurities at ppm levels. For example, related substances in acetamide derivatives are quantified using acetonitrile-water gradients in HPLC . Recrystallization with solvents of varying polarity (e.g., ethyl acetate/hexane) or membrane filtration (e.g., nanofiltration) can remove low-molecular-weight byproducts .
Key Considerations for Experimental Design
- Statistical Optimization : Apply response surface methodology (RSM) to balance factors like reagent concentration and reaction time .
- Safety Protocols : Follow first-aid measures for acetamide exposure, including skin decontamination with soap/water and medical consultation for inhalation .
- Ethical Compliance : Ensure compounds are used exclusively for in vitro studies, adhering to regulations prohibiting human/animal administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
